molecular formula C₁₄H₁₉NO B1144973 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol CAS No. 150749-30-7

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Cat. No. B1144973
CAS RN: 150749-30-7
M. Wt: 217.31
InChI Key:
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Description

“1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol” is a chemical compound with the molecular formula C14H19NO . It is also known as "2,2,4-triMethyl-1,2-dihydroquinolin-7-ol" .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines has been studied extensively. One method involves the heterogeneous catalytic condensation of aniline with acetone . Efficient materials such as Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 were synthesized by a microwave-assisted hydrothermal method .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol” is based on the molecular formula C14H19NO . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol” include a predicted boiling point of 351.3±42.0 °C, a predicted density of 1.020±0.06 g/cm3, and a predicted pKa of 10.30±0.40 .

properties

IUPAC Name

1-ethyl-2,2,4-trimethylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4/h6-9,16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCFJXQNBJTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Synthesis routes and methods I

Procedure details

200 g N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide was suspended in a mixture of 1 l water and 500 ml chloroform. 20% sodium acetate solution was added to this suspension until the pH value reached ca. 5. The organic phase was washed with water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. A light-brown oil was obtained in this manner. Since the released base decomposes very rapidly, only the required amount of base for the further process was released from the hydrobromide.
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200 g
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1 L
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500 mL
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Synthesis routes and methods II

Procedure details

The compound 1-ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (5.72 g) from Example 2 was added to a mixture of concentrated hydrobromic acid (13 mL) and glacial acetic acid (13 mL). After the mixture was stirred at reflux for 6 hours, it was cooled with ice and neutralized with 10 N aqueous sodium hydroxide to pH 7. The mixture was then extracted with chloroform (3×50 ml) and dried over anhydrous sodium sulfate, then filtered and evaporated to give a sticky green oil as the crude product (6.02 g), which was used without further purification. The structure of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is given below;
Name
1-ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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5.72 g
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13 mL
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13 mL
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